BI-9321 trihydrochloride

Epigenetics Oncology Chemical Biology

Attributing chromatin phenotypes specifically to NSD3-PWWP1 requires a probe with validated domain selectivity. Generic NSD3 inhibitors targeting the SET domain cannot distinguish PWWP1-dependent functions, compromising experimental interpretation. BI-9321 trihydrochloride solves this: • Exclusive NSD3-PWWP1 antagonist (Kd=166 nM, SPR); inactive against NSD2-PWWP1, NSD3-PWWP2, and 48 bromodomains. • Cellular target engagement at 1 µM; disrupts NSD3-PWWP1-histone interactions (IC50=1.2 µM). • Paired negative control BI-9466 available for rigorous data interpretation. Procure with confidence for unambiguous target validation.

Molecular Formula C22H24Cl3FN4
Molecular Weight 469.8 g/mol
Cat. No. B10817390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-9321 trihydrochloride
Molecular FormulaC22H24Cl3FN4
Molecular Weight469.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl
InChIInChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H
InChIKeyDCDXMBVQCRHZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-9321 Trihydrochloride: A First-in-Class Chemical Probe Targeting the NSD3-PWWP1 Domain for Epigenetic Research


BI-9321 trihydrochloride is a first-in-class small molecule chemical probe that functions as a potent and selective antagonist of the NSD3-PWWP1 domain [1]. The compound was discovered via fragment-based screening and subsequent structure-based optimization, targeting the methyl-lysine binding site of the PWWP1 domain of nuclear receptor-binding SET domain 3 (NSD3) [2]. BI-9321 exhibits sub-micromolar in vitro binding affinity (Kd = 166 nM by SPR) and demonstrates cellular target engagement at 1 µM [3]. The compound is part of the Structural Genomics Consortium (SGC) chemical probe collection and is recognized as a high-quality tool compound for investigating NSD3-PWWP1-dependent biological functions [4].

Probe type NSD3-PWWP1-domain-selective chemical probe with matched inactive control BI-9466
Workflow Parallel use with BI-9466 recommended for target-specific phenotypic attribution
Selectivity Documented inactivity against NSD2-PWWP1, NSD3-PWWP2 and broad epigenetic off-target profiling

Why General NSD3 Inhibitors or PWWP Domain Antagonists Cannot Substitute for BI-9321 Trihydrochloride in Controlled Experiments


Substitution of BI-9321 with generic NSD3 inhibitors or other PWWP domain antagonists is scientifically invalid due to fundamental differences in domain specificity and mode of action. Most NSD3-targeting compounds in development focus on the catalytic SET domain methyltransferase activity, whereas BI-9321 uniquely targets the PWWP1 reader domain responsible for chromatin association via methyl-lysine recognition [1]. Furthermore, within the PWWP family, BI-9321 demonstrates exclusive selectivity for the NSD3-PWWP1 domain while remaining inactive against closely related domains including NSD2-PWWP1 and NSD3-PWWP2 [2]. Broad-spectrum methyl-lysine reader antagonists lack this precise domain selectivity, introducing confounding off-target effects that compromise experimental reproducibility. Procurement of BI-9321 is essential for experiments requiring unambiguous attribution of observed phenotypes specifically to NSD3-PWWP1 domain antagonism, a requirement underscored by the availability of the closely related negative control compound BI-9466, which shares structural features but lacks NSD3-PWWP1 activity [3].

Domain target SET-domain inhibitors target methyltransferase activity, not the PWWP1 reader function, leading to different chromatin effects
PWWP selectivity Pan-PWWP or methyl-lysine reader antagonists lack NSD3-PWWP1 specificity, introducing confounding off-target modulation
Control pairing Absence of a matched inactive control (BI-9466) reduces confidence in attributing phenotypes to NSD3-PWWP1 antagonism

Quantitative Differentiation Evidence for BI-9321 Trihydrochloride Versus Closest Comparators and Alternatives


Direct Affinity Comparison: BI-9321 Versus Negative Control BI-9466 Demonstrates 870-Fold Difference in NSD3-PWWP1 Binding Affinity

BI-9321 binds to the NSD3-PWWP1 domain with a Kd of 166 nM as measured by surface plasmon resonance (SPR) [1]. In contrast, the closely related negative control compound BI-9466, which differs structurally only by introduction of a more basic nitrogen heterocycle at the 5-position, exhibits a Kd of 144 µM (approximately 144,000 nM) against the same domain, representing a dramatic reduction in binding affinity [2]. This approximately 870-fold difference in Kd values demonstrates that BI-9321 possesses a specific, high-affinity interaction with the NSD3-PWWP1 domain that is absent in the structurally related negative control. The SGC explicitly recommends that BI-9321 and BI-9466 be used in parallel in dose response experiments ranging between 0.1 and 20 µM to validate target-specific effects [3].

Binding affinity
Head-to-head
BI-9321 Kd 166 nM vs BI-9466 Kd 144 µM
~870-fold higher target affinity supports NSD3-PWWP1-specific probe utility
SPR measurement; negative control lacks meaningful binding
Epigenetics Oncology Chemical Biology

Selectivity Profile: BI-9321 Demonstrates No Detectable Activity Against NSD2-PWWP1 and NSD3-PWWP2 Domains

BI-9321 is inactive against the closest phylogenetic family members NSD2-PWWP1 and NSD3-PWWP2 as determined by multiple orthogonal assay methods [1]. When profiled against 14 purified PWWP domains using differential scanning fluorimetry (DSF), BI-9321 produced no stabilization ≥2 °C for any domain other than NSD3-PWWP1 [2]. The closest family members NSD2-PWWP1 and NSD3-PWWP2 were additionally tested by isothermal titration calorimetry (ITC) Kd determination, and binding was not detected [3]. In broader selectivity assessments, BI-9321 at 10 µM showed no inhibition of 35 protein, DNA, and RNA methyltransferases, no inhibition of 31 diverse kinases, no significant inhibition of KDM1B (IC50 > 100 µM), and no antagonism of BRD4 bromodomain (IC50 ≥ 1 mM) [4]. Thermal shift profiling against 48 bromodomains revealed no binding (no stabilization >2 °C) [5].

Selectivity profile
Method context
No binding to NSD2-PWWP1, NSD3-PWWP2 (ITC/DSF); inactive against 35 methyltransferases, 31 kinases, 48 bromodomains
Confirmed exclusive NSD3-PWWP1 engagement in broad epigenetic profiling
Multiple orthogonal assay platforms used
Epigenetics Selectivity Profiling Methyl-lysine Reader Domains

Cellular Target Engagement: BI-9321 Disrupts NSD3-PWWP1-Histone Interactions with IC50 = 1.2 µM in U2OS Cells

BI-9321 specifically disrupts the interaction between the NSD3-PWWP1 domain and histones in a cellular context with an IC50 of 1.2 µM as measured by NanoBRET assay in U2OS cells [1]. This cellular activity represents the functional consequence of targeting the methyl-lysine binding site of the PWWP1 domain. In contrast, the negative control BI-9466 shows no significant disruption of this interaction at comparable concentrations [2]. The compound achieves cellular target engagement at 1 µM, consistent with its in vitro binding affinity and cellular activity [3]. Quantitative chemical proteomics using immobilized BI-9321 in high-salt chromatin extracts of Cal-120 cells (which express high levels of NSD3 due to locus amplification) confirmed NSD3 as the primary cellular interactor, with no specific interactors identified at 10 µM in low-salt whole-cell extracts [4].

Cellular engagement
Assay context
IC50 1.2 µM
Disrupts NSD3-PWWP1–histone interaction in live U2OS cells
NanoBRET assay; negative control BI-9466 shows no disruption
Cell Biology Chromatin Biology Target Engagement

Functional Cellular Activity: BI-9321 Reduces Proliferation in MOLM-13 Leukemia Cells with IC50 = 26.8 µM

As a single agent, BI-9321 downregulates Myc messenger RNA expression and reduces cell proliferation in MOLM-13 acute myeloid leukemia cells [1]. Quantitative assessment reveals that BI-9321 inhibits proliferation of MOLM-13 cells with an IC50 of 26.8 µM . The compound also inhibits proliferation of RN2 cells with an IC50 of 13 µM . This functional activity is dependent on NSD3-PWWP1 domain antagonism, as the negative control BI-9466 does not produce comparable Myc downregulation or proliferation effects [2]. Importantly, the PWWP1 domain of NSD3 has been demonstrated to be required for the viability of acute myeloid leukemia cells, providing a mechanistic foundation for the observed anti-proliferative effects [3]. BI-9321 has also been shown to enhance the JQ1-dependent proliferation phenotype in MOLM-13 cells, suggesting potential combinatorial applications with BET bromodomain inhibitors .

Proliferation
Assay context
MOLM-13 IC50 26.8 µM; RN2 IC50 13 µM
Reduces Myc-dependent proliferation in AML cell models
Negative control BI-9466 shows no comparable effect
Acute Myeloid Leukemia Myc Transcription Cell Proliferation

Optimal Scientific and Preclinical Research Applications for BI-9321 Trihydrochloride Based on Validated Differentiation Evidence


Target Validation Studies for NSD3-PWWP1-Dependent Chromatin Biology in Cancer Cell Models

BI-9321 trihydrochloride is optimally deployed in target validation studies aimed at establishing the specific contribution of the NSD3-PWWP1 domain to chromatin association and transcriptional regulation in cancer cell models. The compound's well-characterized selectivity profile—including inactivity against NSD2-PWWP1 and NSD3-PWWP2 domains [1]—combined with its validated cellular target engagement at 1 µM and disruption of NSD3-PWWP1-histone interactions with an IC50 of 1.2 µM in U2OS cells [2], enables researchers to attribute observed phenotypic changes specifically to NSD3-PWWP1 domain antagonism. The availability of the negative control BI-9466, which shows an 870-fold lower binding affinity (Kd = 144 µM versus 166 nM for BI-9321) [3], provides a robust experimental framework for controlling off-target effects. This application scenario is particularly relevant for studies of breast cancer and squamous lung cancer, where the 8p11-p12 amplicon containing the NSD3-encoding WHSC1L1 gene is frequently amplified [4].

Mechanistic Investigation of NSD3-PWWP1-Dependent Myc Regulation in Acute Myeloid Leukemia

BI-9321 trihydrochloride is specifically suited for mechanistic studies investigating the role of NSD3-PWWP1 domain function in regulating Myc expression and cellular proliferation in acute myeloid leukemia (AML) models. The compound has been shown to downregulate Myc mRNA expression as a single agent and reduce proliferation in MOLM-13 leukemia cells with an IC50 of 26.8 µM, while also inhibiting RN2 cell proliferation with an IC50 of 13 µM . These anti-proliferative effects are target-dependent, as the negative control BI-9466 does not produce comparable Myc downregulation [5]. The demonstrated requirement of the NSD3-PWWP1 domain for AML cell viability [6] provides a strong mechanistic rationale for this application. Researchers investigating transcriptional dependencies in AML or exploring synthetic lethal interactions involving NSD3 should prioritize BI-9321 over non-selective methyltransferase inhibitors or compounds lacking comparable selectivity validation.

Combinatorial Studies with BET Bromodomain Inhibitors in Epigenetic Therapy Research

BI-9321 trihydrochloride has demonstrated utility in combinatorial drug studies with BET bromodomain inhibitors such as JQ1, showing enhancement of the JQ1-dependent proliferation phenotype in MOLM-13 cells . This application is supported by the compound's well-documented selectivity—including lack of significant activity against 48 bromodomains (no stabilization >2 °C by thermal shift assay) and no antagonism of BRD4 bromodomain (IC50 ≥ 1 mM) [7]—which ensures that observed combinatorial effects reflect genuine synergy between NSD3-PWWP1 antagonism and BET bromodomain inhibition rather than cross-reactivity. Researchers investigating combination strategies for epigenetic therapy in hematologic malignancies should procure BI-9321 specifically, as alternative compounds targeting NSD3 methyltransferase activity or non-selective methyl-lysine reader antagonists would confound interpretation of combinatorial effects due to differing target engagement profiles and off-target liabilities.

Structural Biology and Biophysical Studies of PWWP Domain-Ligand Interactions

BI-9321 trihydrochloride is validated for structural biology applications requiring a well-characterized, high-affinity ligand for the NSD3-PWWP1 domain. The compound's binding mode to the methyl-lysine binding site of the PWWP1 domain has been elucidated through fragment-based discovery and structure-based optimization [8], with the co-crystal structure available (PDB ID: 6G2O) [9]. The availability of multiple orthogonal binding measurements—including SPR Kd = 166 nM, ITC Kd = 445 nM, DSF ΔTm = 5.5 °C, and TR-FRET IC50 = 203 nM [10]—provides comprehensive biophysical characterization that supports rigorous structure-activity relationship studies. For structural biologists and biophysicists investigating PWWP domain recognition of methylated lysine or developing improved NSD3-PWWP1 antagonists, BI-9321 represents the only well-validated chemical probe with publicly available structural data, making it the preferred starting point over uncharacterized commercial analogs lacking comparable biophysical validation.

Application
Selection Property
Validation Focus
NSD3-PWWP1 target validation in cancer models
Domain-selective probe with matched inactive control
Chromatin-association and transcriptional endpoints
AML Myc regulation mechanistic studies
Target-dependent Myc downregulation
Myc mRNA and proliferation endpoint context
Combinatorial epigenetics with BET inhibitors
Orthogonal selectivity; no BRD4 activity
Synergy readouts in hematologic malignancy models
PWWP domain structural biology
High-affinity NSD3-PWWP1 ligand with co-crystal structure
Binding-mode analysis and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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